molecular formula C8H12ClNO2S2 B139688 5-Chlorothiophene-2-sulfonic acid tert-butylamide CAS No. 155731-14-9

5-Chlorothiophene-2-sulfonic acid tert-butylamide

Cat. No.: B139688
CAS No.: 155731-14-9
M. Wt: 253.8 g/mol
InChI Key: VPZSRWXWBIVADA-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-sulfonic acid tert-butylamide is an organic compound with the molecular formula C8H12ClNO2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfonamide group.

Scientific Research Applications

5-Chlorothiophene-2-sulfonic acid tert-butylamide has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

The synthesis of 5-Chlorothiophene-2-sulfonic acid tert-butylamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

5-Chlorothiophene-2-sulfonyl chloride+tert-butylamine5-Chlorothiophene-2-sulfonic acid tert-butylamide\text{5-Chlorothiophene-2-sulfonyl chloride} + \text{tert-butylamine} \rightarrow \text{this compound} 5-Chlorothiophene-2-sulfonyl chloride+tert-butylamine→5-Chlorothiophene-2-sulfonic acid tert-butylamide

The reaction is usually performed in an inert atmosphere, such as nitrogen, and at room temperature. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

5-Chlorothiophene-2-sulfonic acid tert-butylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Chlorothiophene-2-sulfonic acid tert-butylamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

5-Chlorothiophene-2-sulfonic acid tert-butylamide can be compared with other sulfonamide derivatives, such as:

    5-Bromothiophene-2-sulfonic acid tert-butylamide: Similar structure but with a bromine atom instead of chlorine.

    5-Methylthiophene-2-sulfonic acid tert-butylamide: Contains a methyl group instead of a chlorine atom.

    5-Nitrothiophene-2-sulfonic acid tert-butylamide: Features a nitro group in place of the chlorine atom.

Properties

IUPAC Name

N-tert-butyl-5-chlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZSRWXWBIVADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435734
Record name N-tert-Butyl-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155731-14-9
Record name N-tert-Butyl-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.5 g (27.5 mmol) of 5-chlorothiophenesulfonyl chloride in dry THF at 0° C. was treated with a solution of 5.7 mL (75.5 mmol) of t-butylamine. After warming to 23° C., the reaction mixture was diluted with 125 mL of diethyl ether, filtered, and washed with 1 N HCl, brine, and dried (MgSO4). Concentration in vacuo affords 6.4 g (98%) of the named compound as an oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
98%

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